5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic ring system that contains a triazole and pyridine ring.
Mechanism of Action
The mechanism of action of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including kinases and proteases, which are involved in various cellular processes. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ionotropic receptors.
Biochemical and physiological effects:
Studies have shown that 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, this compound has been studied for its potential use as an antiviral agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its molecular targets, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of the compound's effects on various molecular targets to better understand its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.
Synthesis Methods
The synthesis of 5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine is typically achieved through a multistep process. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 4-amino-3-chloropyridine in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with sodium azide and triethylorthoformate to form the triazole ring. The final compound is obtained through a cyclization reaction using a strong acid catalyst. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has shown potential as a lead compound for the development of new drugs that target various diseases, including cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-5-2-1-4-8(9)12-16-15-11-7-3-6-10(14)17(11)12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKYHALRYIAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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